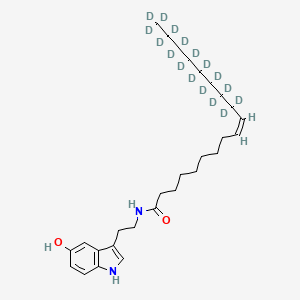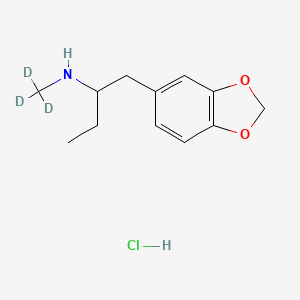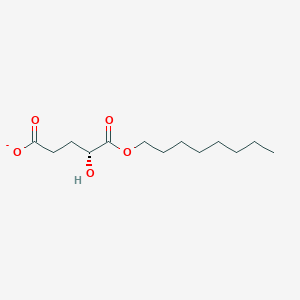
Oleoyl Serotonin-d17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl Serotonin-d17 is a deuterated form of oleoyl serotonin, containing 17 deuterium atoms. It is primarily used as an internal standard for the quantification of oleoyl serotonin by gas chromatography or liquid chromatography-mass spectrometry. This compound is a hybrid molecule patterned after arachidonoyl serotonin, which is known for its dual antagonistic properties against fatty acid amide hydrolase and the transient receptor potential vanilloid type 1 channel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl Serotonin-d17 involves the incorporation of deuterium atoms into the oleoyl serotonin molecule. This process typically includes the following steps:
Deuteration of Oleic Acid: Oleic acid is subjected to deuteration to replace hydrogen atoms with deuterium atoms at specific positions.
Amidation Reaction: The deuterated oleic acid is then reacted with serotonin to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of oleic acid are deuterated using deuterium gas or deuterated solvents.
Automated Amidation: The amidation reaction is automated to ensure consistency and efficiency in the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oleoyl Serotonin-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Oleoyl Serotonin-d17 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of oleoyl serotonin.
Biology: Studied for its role in inhibiting the transient receptor potential vanilloid type 1 channel and its potential effects on pain modulation.
Medicine: Investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: Utilized in the development of new analytical methods and standards for lipid research
Mécanisme D'action
Oleoyl Serotonin-d17 exerts its effects by inhibiting the transient receptor potential vanilloid type 1 channel. This inhibition reduces the activation of the channel by capsaicin, leading to decreased pain perception. The compound does not block the fatty acid amide hydrolase-mediated hydrolysis of arachidonoyl ethanolamine, indicating a selective mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidonoyl Serotonin: A dual antagonist of fatty acid amide hydrolase and transient receptor potential vanilloid type 1 channel.
Oleoyl Dopamine: An oleic derivative of dopamine with potential therapeutic applications in neurodegenerative disorders.
Oleoyl Estrone: A fatty acid ester of estrone used in the treatment of obesity .
Uniqueness
Oleoyl Serotonin-d17 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. Its selective inhibition of the transient receptor potential vanilloid type 1 channel without affecting fatty acid amide hydrolase-mediated hydrolysis further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C28H44N2O2 |
|---|---|
Poids moléculaire |
457.8 g/mol |
Nom IUPAC |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Clé InChI |
LCQKHZYXPCLVBI-DUGYPAGXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B10765258.png)
![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)

![(1R,3S,12S,13R,15S,16S,17S,19S,23R,25S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765281.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10765283.png)


![(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765311.png)

![cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]](/img/structure/B10765328.png)



